molecular formula C12H16Cl2N2O B2377779 4-chloro-N-(piperidin-3-yl)benzamide CAS No. 1830639-09-2

4-chloro-N-(piperidin-3-yl)benzamide

Cat. No.: B2377779
CAS No.: 1830639-09-2
M. Wt: 275.17
InChI Key: KPLBGHTYGKTNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(piperidin-3-yl)benzamide is a chemical compound belonging to the class of benzamides. It is commonly known as 3-Piperidinyl Benzamide and appears as a white crystalline powder with a molecular weight of 282.8 g/mol

Mechanism of Action

Target of Action

4-chloro-N-(piperidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. The primary target of this compound is the Bifunctional protein GlmU . This protein plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor in bacterial cell wall biosynthesis .

Mode of Action

This interaction likely results in the inhibition of the protein’s function, thereby disrupting the biosynthesis of bacterial cell walls

Biochemical Pathways

The biochemical pathways affected by this compound are related to the biosynthesis of bacterial cell walls . By inhibiting the function of the Bifunctional protein GlmU, this compound disrupts the production of UDP-N-acetylglucosamine, a key precursor in cell wall biosynthesis . The downstream effects of this disruption likely include impaired cell wall formation and potentially, bacterial cell death.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell wall biosynthesis . This could result in impaired cell wall formation, potentially leading to bacterial cell death.

Preparation Methods

The synthesis of 4-chloro-N-(piperidin-3-yl)benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired benzamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-N-(piperidin-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(piperidin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the manufacture of pharmaceuticals.

Comparison with Similar Compounds

4-chloro-N-(piperidin-3-yl)benzamide can be compared with other benzamide derivatives, such as:

    4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound has a similar benzamide structure but with different substituents, leading to variations in its chemical and biological properties.

    N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine and benzamide moieties but differ in their specific substituents and functional groups, resulting in distinct activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-N-piperidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBIMBIEKWBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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